molecular formula C19H15BrO B1281940 (2-Bromophenyl)diphenylmethanol CAS No. 61593-02-0

(2-Bromophenyl)diphenylmethanol

Cat. No. B1281940
CAS RN: 61593-02-0
M. Wt: 339.2 g/mol
InChI Key: YAGRKBUHJZBWKN-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)diphenylmethanol” is a chemical compound with the molecular formula C19H15BrO . It has a molecular weight of 339.2 g/mol . The compound is also known by other names such as “(2-bromophenyl)-diphenylmethanol” and "(2-Bromophenyl) (diphenyl)methanol" .


Synthesis Analysis

The synthesis of “(2-Bromophenyl)diphenylmethanol” can be achieved from 2-BROMOBENZOPHENONE and PHENYLMAGNESIUM BROMIDE . Other methods include the AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina .


Molecular Structure Analysis

The IUPAC name for this compound is "(2-bromophenyl)-diphenylmethanol" . The InChI string is “InChI=1S/C19H15BrO/c20-18-14-8-7-13-17 (18)19 (21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H” and the Canonical SMILES string is "C1=CC=C (C=C1)C (C2=CC=CC=C2) (C3=CC=CC=C3Br)O" .


Chemical Reactions Analysis

There are studies that have reported the stereoselective cyclization of (2-Bromophenyl)- and (2-Iodophenyl) alkynes catalyzed by Palladium(0) complexes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.2 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 338.03063 g/mol . The Topological Polar Surface Area is 20.2 Ų . The Heavy Atom Count is 21 .

Scientific Research Applications

Synthesis of Novel Compounds

(2-Bromophenyl)diphenylmethanol has been used in the synthesis of novel bromophenol compounds with potential pharmacological applications. This involves methodologies that afford good yields of new compounds .

Pharmacological Research

The compound has gained attention in pharmacology due to its unique properties. It may serve as a precursor or an intermediate in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of (2-Bromophenyl)diphenylmethanol are currently unknown . This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers

Mode of Action

It’s known that bromophenol derivatives can undergo various reactions such as alkylation . These reactions could potentially lead to changes in the targets they interact with. More research is required to elucidate the specific interactions of (2-Bromophenyl)diphenylmethanol with its targets.

Biochemical Pathways

Phenolic compounds, a group to which this compound belongs, are known to have diverse effects on various biochemical pathways . .

Result of Action

As a unique chemical provided for early discovery research , its specific effects at the molecular and cellular level are yet to be fully explored.

properties

IUPAC Name

(2-bromophenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGRKBUHJZBWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536132
Record name (2-Bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)diphenylmethanol

CAS RN

61593-02-0
Record name (2-Bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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